gamma-Aminobutyric Acid Tartrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H15NO8 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-aminobutanoic acid;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H9NO2.C4H6O6/c5-3-1-2-4(6)7;5-1(3(7)8)2(6)4(9)10/h1-3,5H2,(H,6,7);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
YDZKWBZDIVKALM-LREBCSMRSA-N |
Isomeric SMILES |
C(CC(=O)O)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(=O)O)CN.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Theoretical and Structural Considerations of Gamma Aminobutyric Acid Tartrate Complexes
Fundamental Principles of Salt Formation in Amino Acids
The formation of a salt between an amino acid, such as GABA, and an acid, like tartaric acid, is a fundamental acid-base reaction. Amino acids are zwitterionic molecules, possessing both a basic amino group (-NH2) and an acidic carboxyl group (-COOH). mdpi.com In solution, these groups are typically ionized, forming -NH3+ and -COO-. The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero.
Salt formation occurs when there is a proton transfer from an acidic compound to the amino group of the amino acid, or from the amino acid's carboxyl group to a basic compound. mdpi.com In the case of gamma-aminobutyric acid tartrate, the tartaric acid, a dicarboxylic acid, acts as the proton donor to the amino group of GABA. The difference in the pKa values between the acidic and basic components is a key determinant of salt formation. A pKa difference of at least 2 pH units is generally considered favorable for stable salt formation. nih.gov
The reaction between GABA and tartaric acid would likely proceed in an aqueous environment, with subsequent crystallization achieved through methods like slow evaporation of the solvent. mdpi.com The resulting solid salt would be a crystalline material with distinct physicochemical properties compared to the individual components. These properties are largely governed by the intricate network of intermolecular interactions within the crystal lattice.
Spectroscopic and Diffraction-Based Elucidation of Salt Structures
Spectroscopic methods are crucial for characterizing the salt form and providing insights into its structure.
Infrared (IR) Spectroscopy: The formation of the salt can be confirmed by the disappearance of the characteristic vibrational bands of the free acid and base and the appearance of new bands corresponding to the ionized species. For instance, the C=O stretching vibration of the carboxylic acid in tartaric acid would shift upon deprotonation, and the N-H bending vibrations of the amino group in GABA would change upon protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy can detect changes in the chemical environment of the atoms upon salt formation. nih.gov The chemical shifts of the protons and carbons near the amino and carboxyl groups would be particularly affected. radiopaedia.org For GABA, which has a flexible structure, NMR in solution can also provide information about its conformational state. google.com In vivo, specialized MR spectroscopy techniques can even be used to measure GABA concentrations in the brain, though this is challenged by overlapping signals from other metabolites. nih.govnih.gov
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can help in the differentiation of isomeric amino acid residues.
The following table illustrates typical spectroscopic data that would be expected from an analysis of this compound, based on known values for GABA and tartaric acid.
| Technique | Expected Observations for GABA Tartrate |
| IR Spectroscopy | Shift in C=O stretching frequency of tartaric acid; changes in N-H bending and stretching frequencies of GABA. |
| 1H NMR Spectroscopy | Significant shifts in the resonances of protons adjacent to the amino group of GABA and the carboxyl groups of tartaric acid. |
| 13C NMR Spectroscopy | Changes in the chemical shifts of the carbonyl carbons of tartaric acid and the carbons of the GABA backbone. |
| Mass Spectrometry | A molecular ion peak corresponding to the combined mass of GABA and tartaric acid, or fragments thereof. |
Computational Chemistry Approaches to Intermolecular Interactions within the Complex
Computational chemistry provides a powerful tool to model and understand the non-covalent interactions that stabilize the this compound complex. These interactions are primarily electrostatic in nature, dominated by hydrogen bonds.
Ab initio and Density Functional Theory (DFT) Calculations: These methods can be used to predict the geometry of the GABA-tartrate complex and to calculate the interaction energies. The analysis of the electron density distribution can reveal the nature and strength of the intermolecular bonds. nih.gov For instance, the Atoms in Molecules (AIM) theory can be used to quantify the strength of hydrogen bonds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the complex in different environments, such as in solution. This can provide insights into the stability of the salt and the conformational flexibility of the GABA and tartrate ions.
Studies on similar amino acid complexes have shown that the main source of stabilization is often the delocalization energy associated with the formation of hydrogen-bonded ring structures. nih.gov In the case of GABA tartrate, multiple hydrogen bonding sites on both molecules would lead to a complex and robust three-dimensional network. Computational models could predict the most energetically favorable binding modes and the influence of the surrounding solvent molecules.
Isomeric and Polymorphic Forms of this compound and their Research Implications
Both GABA and tartaric acid can exist in different forms, which has significant implications for the resulting salt.
Isomerism: Tartaric acid has two chiral centers and exists as three stereoisomers: dextrorotatory (+), levorotatory (-), and a meso form which is achiral. Amino acids, with the exception of glycine, are chiral and exist as D and L isomers, though the L-form is more common in nature. The specific combination of isomers of GABA and tartaric acid used in the salt formation would result in diastereomeric or enantiomeric salt pairs with potentially different crystal structures and physicochemical properties. The differentiation of such isomers is a significant analytical challenge.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a substance can have different stabilities, dissolution rates, and other important properties. GABA itself is known to exist in at least three polymorphic forms. nih.gov The formation of a salt with tartaric acid could lead to the crystallization of different polymorphic forms of this compound, depending on the crystallization conditions such as solvent, temperature, and cooling rate. The identification and characterization of these polymorphs would be crucial for understanding the material's properties and ensuring its consistency.
The potential for different isomeric and polymorphic forms of this compound highlights the complexity of this chemical system. Further research, including experimental synthesis and characterization, is needed to fully elucidate the structural landscape of this compound.
Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications
Chemical Synthesis Pathways for gamma-Aminobutyric Acid Tartrate
The chemical synthesis of gamma-aminobutyric acid (GABA) tartrate is primarily achieved through a salt formation reaction between GABA, an achiral amino acid, and tartaric acid, a chiral dicarboxylic acid. This process is fundamental for producing a stable, crystalline form of GABA that can be advantageous for specific research and handling purposes. A notable example is the formation of a new monohydrated molecular salt of GABA with L-tartaric acid, which represents the first documented instance of a hydrated molecular salt of GABA with a chiral molecule. rsc.orgresearchgate.net
The optimization of the salt formation reaction is critical to maximize yield, control stoichiometry, and ensure the purity of the final GABA tartrate product. Key parameters that are manipulated during this process include the choice of solvent, temperature, and the molar ratio of the reactants.
The reaction of a racemic compound, such as a precursor to GABA, with a chiral resolving agent like tartaric acid can lead to the formation of diastereomeric salts. mdpi.com The efficiency of this resolution is highly dependent on the reaction conditions, which influence the crystallization of the desired diastereomer. For instance, the solubility of the resulting diastereomeric salts can differ significantly in various solvents like water or ethanol (B145695), a property that is exploited for purification through repetitive recrystallizations. nih.gov The formation of the monohydrated GABA L-tartrate salt involves crystallization and the incorporation of water molecules into the crystal lattice, creating specific hydrogen-bonded networks that stabilize the structure. rsc.orgresearchgate.net The analysis of these crystal structures reveals that molecular bi-layers of L-tartaric acid anions are connected by motifs involving GABA cations and water molecules, highlighting the structure-forming role of water in the crystallization process. rsc.org
Stereochemistry is a crucial aspect of the synthesis of GABA tartrate, originating from the tartaric acid component. Tartaric acid exists in different stereoisomeric forms, including L-(+)-tartaric acid ((2R,3R) configuration), D-(-)-tartaric acid ((2S,3S) configuration), and the achiral meso-tartaric acid. quora.com Since GABA is achiral, its reaction with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, results in a single diastereomeric salt.
The use of a specific stereoisomer of tartaric acid offers precise control over the stereochemistry of the resulting salt. This is a well-established strategy in synthetic chemistry, where tartaric acid and its esters are used as inexpensive and convenient chiral synthons to set stereocenters unambiguously in a target molecule. nih.gov In the context of GABA tartrate, using an enantiopure source like L-tartaric acid ensures that the resulting salt has a defined three-dimensional structure, which can be critical for studies where molecular recognition and interaction are important. The reaction between racemic mixtures and a single enantiomer of tartaric acid is a classical method for chiral resolution, demonstrating the high degree of stereochemical control exerted by the tartaric acid source. mdpi.comquora.com
Chemo-Enzymatic and Biocatalytic Approaches to gamma-Aminobutyric Acid Production Relevant to Salt Formation
Before the formation of the tartrate salt, the precursor gamma-aminobutyric acid (GABA) must be synthesized. Chemo-enzymatic and biocatalytic methods are increasingly favored for GABA production due to their high efficiency, specificity, mild reaction conditions, and environmental friendliness compared to purely chemical syntheses. nih.govnih.gov These methods are particularly relevant for producing high-purity GABA suitable for subsequent salt formation for research applications.
The primary biocatalytic route for GABA synthesis is the irreversible decarboxylation of L-glutamate, a reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govnih.govmdpi.comyoutube.com This enzyme is widespread in microorganisms, including bacteria and yeast. nih.govnih.gov The GAD enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its activity. nih.govnih.govmdpi.com
Significant research has focused on optimizing GABA production using whole-cell biocatalysts, such as engineered Escherichia coli and various species of Lactic Acid Bacteria (LAB). nih.govresearchgate.netmdpi.comgithub.io Strategies to enhance production include overexpressing GAD genes, using GAD enzymes with activity over a broader pH range, and optimizing fermentation conditions like temperature, pH, and substrate concentration. researchgate.netgithub.iomdpi.com For example, recombinant Corynebacterium glutamicum expressing a mutant E. coli GAD achieved a high concentration of 38.6 g/L of GABA. github.io Similarly, various LAB strains have been shown to be potent GABA producers. nih.govnih.govmdpi.com
The data below summarizes various biocatalytic approaches for GABA production.
| Microorganism | Key Enzyme | Substrate | Optimal Temperature (°C) | Optimal pH | GABA Yield | Reference |
|---|---|---|---|---|---|---|
| Engineered Escherichia coli | Glutamate Decarboxylase (GAD) | L-Glutamate | 40 | 5.0 | 98.6% molar conversion | researchgate.net |
| Levilactobacillus brevis | Glutamate Decarboxylase (GAD) | L-Glutamate | 45 | N/A | 85.1 g/L | mdpi.com |
| Recombinant Corynebacterium glutamicum | Engineered E. coli GAD | Glucose | N/A | 6.0 | 38.6 g/L | github.io |
| Lactiplantibacillus plantarum FRT7 | Glutamate Decarboxylase (GAD) | Monosodium Glutamate (MSG) | 40 | N/A | >220 mg/L | mdpi.com |
| Kluyveromyces marxianus C21 | N/A | L-Glutamate | 35 | 4.0 | 4.31 g/L | nih.gov |
Isolation and Purification Techniques for High-Purity Research Grade Material
The production of high-purity, research-grade this compound requires robust isolation and purification protocols. These processes are designed to remove impurities from the initial synthesis or fermentation, such as residual reactants, byproducts, salts, and cellular debris.
For GABA produced via fermentation, the purification process typically involves several stages, including centrifugation to remove microbial cells, followed by filtration, decolorization, and desalination. mdpi.comebi.ac.uk A common desalination technique involves using ethanol, as inorganic salts like Na₂SO₄ are insoluble in 70% ethanol while GABA remains soluble. mdpi.comebi.ac.uk For further purification, ion-exchange chromatography (IEC) is a powerful technique for separating amino acids like GABA from other charged and uncharged molecules. ebi.ac.uk
Crystallization is a key final step for achieving high purity. An innovative purification process based on crystallization techniques has been developed, involving cooling crystallization to remove sodium sulfate, followed by a coupled "antisolvent-cooling" crystallization process to obtain GABA with a purity of 98.66%. mdpi.com Another method involves rotary vacuum evaporation to concentrate the GABA solution, followed by precipitation with anhydrous ethanol, which yielded a product with 97.1% purity. mdpi.com
After the synthesis of GABA tartrate via salt formation, recrystallization is the primary method for obtaining research-grade material. This involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, promoting the formation of highly ordered and pure crystals. The choice of solvent is critical and is determined empirically to ensure that the GABA tartrate is soluble at high temperatures but has low solubility at room or lower temperatures, while impurities remain in the solution. The stability and well-defined crystal structure of salts like the monohydrated GABA L-tartrate facilitate their purification through this method. rsc.orgresearchgate.net
Rational Design of Chemically Modified Derivatives for Targeted Research Probes
To investigate the function of GABAergic systems, researchers require sophisticated molecular tools. The rational design of chemically modified GABA derivatives provides targeted research probes that can be used to study GABA receptors and pathways with high precision. These derivatives are often designed to have specific properties, such as enhanced receptor subtype selectivity, or to be activated by external stimuli like light.
One major area of development is the creation of "caged" GABA compounds. nih.gov These are inert molecules that have a photolabile protecting group attached to the GABA structure. Upon exposure to light of a specific wavelength, typically via two-photon (2P) uncaging, the protecting group is cleaved, releasing active GABA at a precise time and location within a biological sample, such as a single synapse or neuron. nih.gov This technique allows for unparalleled spatiotemporal control over the activation of GABA receptors, enabling detailed studies of neural circuit function and plasticity. The design of these caged compounds involves complex chemical synthesis and computational modeling to optimize properties like uncaging efficacy and two-photon absorption cross-section. nih.gov
Another approach involves the structural modification of the GABA backbone or related molecules to create agonists or antagonists with improved selectivity for different GABA receptor subtypes (e.g., GABA-A receptor subtypes containing different α subunits). nih.gov By synthesizing series of analogues, such as arylpyridazine or quinoline (B57606) derivatives, researchers can perform structure-activity relationship (SAR) studies. nih.gov These studies help to identify the key chemical features responsible for binding affinity and efficacy at specific receptor subtypes. Such selective probes are invaluable for dissecting the distinct physiological roles of different GABA receptor populations in the brain and for identifying potential therapeutic targets. nih.gov
Sophisticated Analytical and Characterization Techniques for Research Materials
Advanced Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental in separating GABA from other components in a sample, allowing for its accurate quantification and the assessment of its purity. Due to GABA's inherent lack of a chromophore or fluorophore, derivatization is often a necessary step to enable detection by common chromatographic detectors. oup.com
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of GABA. nih.gov This method offers high resolution and short analysis times. In a typical UPLC-MS/MS workflow for GABA analysis, samples undergo protein precipitation and solid-phase extraction. nih.govwur.nl Chromatographic separation is often achieved on a reversed-phase column, such as a C18 column, using a gradient elution. nih.govwur.nl Detection is performed using electrospray ionization (ESI) in positive ion mode with selective reaction monitoring (SRM), which provides high specificity and sensitivity. nih.govwur.nlnih.gov
The development of UPLC-MS/MS methods has enabled the quantification of GABA at very low concentrations. For instance, a validated method demonstrated a lower limit of quantification (LLOQ) of 3.4 ng/mL and a limit of detection (LOD) of 0.12 ng/mL for GABA in human plasma. wur.nl Another study established a method with a linearity ranging from 1 nM to 10 μM for GABA. nih.gov These sensitive methods are crucial for trace analysis in complex biological matrices. wur.nlresearchgate.net
| Parameter | Details | Reference |
|---|---|---|
| Instrumentation | UPLC coupled with a triple quadrupole mass spectrometer | nih.gov |
| Column | Acquity UPLC HSS reversed phase C18 | nih.govwur.nl |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govwur.nlnih.gov |
| Detection | Selective Reaction Monitoring (SRM) | nih.govwur.nl |
| Linearity Range (GABA) | 1 nM to 10 μM | nih.gov |
| LLOQ (GABA in plasma) | 3.4 ng/mL | wur.nl |
| LOD (GABA in plasma) | 0.12 ng/mL | wur.nl |
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of GABA, particularly in the context of metabolomic profiling. nih.govnih.gov Similar to HPLC, GABA requires derivatization prior to GC analysis to increase its volatility. A common approach involves a one-step derivatization with reagents like pentafluoropropionic anhydride (B1165640) and pentafluoropropanol. nih.gov This derivatization makes the amino acids amenable to separation by gas chromatography and subsequent detection by mass spectrometry. nih.gov
GC-MS methods have been successfully developed and validated for the quantification of GABA in various biological samples, including brain tissue. nih.govnih.gov These methods demonstrate excellent linearity and sensitivity, with limits of detection reported in the range of 100 to 250 ng/mL. nih.govnih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for the accurate measurement of GABA even in complex matrices. nih.govnih.gov
To overcome the challenge of detecting GABA, which lacks a native chromophore, various pre-column and post-column derivatization strategies are employed in conjunction with HPLC. oup.comnih.gov These strategies involve reacting GABA with a labeling agent to form a derivative that can be readily detected by UV-Vis or fluorescence detectors.
Pre-column Derivatization:
In pre-column derivatization, the reaction is performed before the sample is injected into the HPLC system. Several reagents are commonly used for this purpose:
o-Phthalaldehyde (B127526) (OPA): OPA reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) (2-ME) or 3-mercaptopropionic acid (MPA), to form highly fluorescent isoindole derivatives. chula.ac.thamuzainc.comamuzainc.com This method is widely used for the analysis of amino acids, including GABA. chula.ac.thamuzainc.comamuzainc.com While sensitive, OPA derivatives with thiols can be unstable. nih.gov To improve stability, sulfites can be used as the nucleophile instead of thiols, forming more stable N-alkyl-1-isoindole sulfonate derivatives. nih.gov
Dansyl Chloride: Dansyl chloride is another popular derivatizing agent that reacts with the primary amino group of GABA to produce a fluorescent derivative. mdpi.comresearchgate.net This method is known for its simple and rapid sample preparation and the stability of the resulting products. mdpi.com
2,4-Dinitrofluorobenzene (FDNB): FDNB reacts with GABA to form a derivative that can be detected by UV absorbance. researchgate.net A validated HPLC method using pre-column derivatization with FDNB has shown high precision for GABA determination. researchgate.net
2-Hydroxynaphthaldehyde (HN): HN is used as a derivatizing reagent for the analysis of GABA, with the resulting derivative being detected by a photodiode array detector. chula.ac.thfigshare.com HN derivatives have been reported to be more stable than OPA derivatives. chula.ac.thfigshare.com
Post-column Derivatization:
In post-column derivatization, the derivatization reaction occurs after the separation of the analytes on the HPLC column and before they enter the detector. This approach avoids the potential for multiple derivative products that can sometimes occur with pre-column derivatization.
| Derivatizing Agent | Detection Method | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) with thiol | Fluorescence, Electrochemical | High sensitivity | Derivative instability | nih.govchula.ac.thamuzainc.comamuzainc.com |
| o-Phthalaldehyde (OPA) with sulfite | Fluorescence, Electrochemical | Improved derivative stability | Lower fluorescent yield than with thiols | nih.gov |
| Dansyl Chloride | Fluorescence, UV | Stable derivatives, simple preparation | - | mdpi.comresearchgate.net |
| 2,4-Dinitrofluorobenzene (FDNB) | UV | High precision | - | researchgate.net |
| 2-Hydroxynaphthaldehyde (HN) | Photodiode Array | More stable derivatives than OPA | Less sensitive than OPA with fluorescence detection | chula.ac.thfigshare.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of gamma-Aminobutyric acid. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the molecular structure of GABA.
For structural confirmation, 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. bmrb.iobmrb.io The chemical shifts, coupling constants, and signal multiplicities are unique to the GABA structure. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, providing unambiguous structural assignment. bmrb.io
Quantitative NMR (qNMR) offers a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard for the analyte. ox.ac.ukjeolusa.com In qNMR, the signal intensity is directly proportional to the number of nuclei giving rise to that signal. nih.gov By comparing the integral of a specific GABA signal to the integral of a known concentration of an internal standard, the absolute quantity of GABA in the sample can be accurately determined. ox.ac.uk This technique is highly valued for its accuracy and precision, making it suitable for the certification of reference materials. nih.govnih.gov
| Nucleus | Chemical Shift (ppm) Range | Reference |
|---|---|---|
| 1H (in D2O) | ~1.89 (H-3), ~2.29 (H-2), ~3.00 (H-4) | bmrb.iobmrb.io |
| 13C (in D2O) | ~26.4 (C-3), ~37.1 (C-2), ~42.0 (C-4), ~184.4 (C-1) | bmrb.io |
| GABA peak in human brain (in vivo) | 2.2-2.4 ppm | radiopaedia.org |
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination and molecular characterization of gamma-Aminobutyric acid tartrate. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule.
The exact mass of GABA is 103.06333 Da. HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision is invaluable for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.
In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. researchgate.net By inducing fragmentation of the protonated molecule ([M+H]+), a characteristic fragmentation pattern is generated. The masses of the fragment ions can be used to deduce the structure of the original molecule, further confirming the identity of GABA.
X-ray Diffraction for Solid-State Structural Analysis
The search results do mention X-ray analysis of GABA-related proteins, such as GABA transaminase and GABA(A) receptor-associated protein (GABARAP), demonstrating the utility of this technique in the broader field of GABA research. nih.govcapes.gov.brnih.gov For GABA itself, X-ray fiber diffraction has been used to study the structure of amyloid fibrils, which are insoluble and not amenable to single-crystal analysis. researchgate.net
Method Validation and Reproducibility in Analytical Science for this compound
The robust analysis of research materials is fundamental to scientific integrity and the advancement of knowledge. In the context of the chemical compound this compound, rigorous method validation and the assurance of reproducibility are paramount for obtaining reliable and consistent data. This section delves into the sophisticated analytical and characterization techniques employed for this compound, with a specific focus on the principles and practices of method validation and reproducibility.
Analytical methods for this compound primarily target the quantification and characterization of the gamma-Aminobutyric Acid (GABA) moiety. As a salt, this compound dissociates in solution, making the analytical techniques for GABA directly applicable. The validation of these methods ensures that they are suitable for their intended purpose, providing accurate, precise, and reliable results.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of GABA. sigmaaldrich.comyoutube.comsigmaaldrich.com Due to GABA's lack of a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. fda.govnih.gov Common derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 2-hydroxynaphthaldehyde (HN). nih.gov Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and specific alternative that may not require derivatization.
Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com For this compound, this involves demonstrating that the analytical signal is solely from GABA and not from the tartrate counter-ion or any potential impurities.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Studies for GABA have demonstrated excellent linearity over various concentration ranges. lgcstandards.comccsenet.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. lgcstandards.comccsenet.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). sigmaaldrich.comccsenet.org
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.comccsenet.org
The following tables present a summary of validation parameters for the analysis of GABA, which are directly applicable to the analysis of this compound.
Table 1: Linearity and Range for GABA Analysis
| Analytical Technique | Derivatizing Agent | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|---|
| HPLC-UV | Dansyl Chloride | 2 - 1000 | 0.9996 nih.govlgcstandards.com |
| HPLC-DAD/FLD | o-Phthaldialdehyde (OPA) | 4 - 120 | 0.99979 (DAD), 0.99904 (FLD) ccsenet.org |
| UPLC-MS/MS | None | 0.0034 - 2.5 | Not Reported |
| HPLC-FLD | 2-Hydroxynaphthaldehyde (HN) | 40 - 600 | Not Reported nih.gov |
| HPLC-FLD | OPA/3-Mercaptopropionic Acid (MPA) | 0.2 - 0.9 | Not Reported nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Precision of GABA Analysis
| Analytical Technique | Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| HPLC-DAD | 5 | 6.0 | 10.8 sigmaaldrich.comccsenet.org |
| HPLC-DAD | 50 | 0.51 | 3.8 sigmaaldrich.comccsenet.org |
| HPLC-FLD | 5 | 5.5 | 6.4 sigmaaldrich.comccsenet.org |
| HPLC-FLD | 50 | 0.49 | 3.6 sigmaaldrich.comccsenet.org |
| HPLC-FLD | 100 | Not Reported | 1.4 - 3.1 sigmaaldrich.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 3: Accuracy, LOD, and LOQ for GABA Analysis
| Analytical Technique | Derivatizing Agent | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| HPLC-UV | Dansyl Chloride | 97.8 - 104.9 | 0.35 | 1.15 nih.govlgcstandards.com |
| HPLC-DAD | o-Phthaldialdehyde (OPA) | 98.8 - 111.2 | 0.881 | 2.94 sigmaaldrich.comccsenet.org |
| HPLC-FLD | o-Phthaldialdehyde (OPA) | 98.8 - 111.2 | 0.857 | 2.86 sigmaaldrich.comccsenet.org |
| UPLC-MS/MS | None | <10% (as % deviation) | 0.00012 | 0.0034 |
| HPLC-FLD | OPA/β-mercaptoethanol | Not Reported | 0.0107 | 0.3239 youtube.comsigmaaldrich.com |
| HPLC-FLD | 2-Hydroxynaphthaldehyde (HN) | Close to 100% | 1 | 5 nih.gov |
| HPLC-FLD | OPA/3-Mercaptopropionic Acid (MPA) | Close to 100% | 0.004 | 0.02 nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Reproducibility in analytical science is the ability of a method to produce the same results when performed by different analysts, in different laboratories, and with different equipment. Ensuring the reproducibility of analytical methods for this compound is crucial for the comparability of research findings across different studies and institutions. This is often achieved through collaborative studies and the use of certified reference materials. The United States Pharmacopeia (USP) has proposed a monograph for GABA which includes HPLC for identification and assay, highlighting the importance of standardized and reproducible methods. mdpi.com
Investigation of Gamma Aminobutyric Acid and Its Salt Forms in Mechanistic Biological Research Paradigms
Biochemical Pathways of gamma-Aminobutyric Acid Biosynthesis and Catabolism in vitro
The synthesis and degradation of GABA are governed by a series of enzymatic reactions collectively known as the GABA shunt. This pathway is intrinsically linked to the tricarboxylic acid (TCA) cycle, bypassing two of its steps. nih.gov The key enzymes in this shunt are glutamate (B1630785) decarboxylase (GAD) for synthesis, and GABA transaminase (GABA-T) and succinate-semialdehyde dehydrogenase (SSADH) for catabolism. nih.gov
The synthesis of GABA occurs in the cytoplasm of neurons through the irreversible α-decarboxylation of L-glutamate, a reaction catalyzed by glutamate decarboxylase (GAD). nih.govyoutube.comyoutube.com This process consumes a proton, which has led to the hypothesis that the GABA shunt plays a role in regulating cytosolic pH. usp.brresearchgate.net The catabolism of GABA, however, primarily takes place in the mitochondria. youtube.comresearchgate.net GABA is converted to succinic semialdehyde (SSA) by GABA transaminase (GABA-T). nih.govnih.gov Subsequently, SSA is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which then re-enters the TCA cycle. nih.govarizona.edu This metabolic loop provides a link between amino acid metabolism and cellular energy production. researchgate.netmdpi.com
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in GABA biosynthesis. researchgate.net It is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, meaning it requires a derivative of vitamin B6 as a cofactor for its activity. nih.govembopress.org In Escherichia coli, which is often used for recombinant GAD production, supplementing the culture medium with the vitamin B6 analog pyridoxine (B80251) has been shown to significantly increase the specific activity of the enzyme. nih.gov
GAD activity is subject to regulation by several factors. In many organisms, including plants and bacteria, the enzyme exhibits optimal activity at a low pH. embopress.orgmdpi.com This pH-dependent activation is a key component of acid resistance mechanisms in some bacteria, where the consumption of a proton during glutamate decarboxylation helps to maintain intracellular pH homeostasis. embopress.orgmdpi.com In addition to pH, GAD activity can be modulated by the presence of its substrate, glutamate, and feedback inhibition. usp.br In some plant species, GAD activity is also stimulated by calcium (Ca2+) and calmodulin, suggesting a role for GABA synthesis in cellular signaling pathways that are triggered by environmental stressors. usp.br
| Factor | Effect on GAD Activity | Context/Organism |
| pH | Optimal activity at low pH | E. coli, Plants embopress.orgmdpi.com |
| Pyridoxal 5'-phosphate (PLP) | Required cofactor | General nih.govembopress.org |
| Ca2+/Calmodulin | Stimulatory | Plants usp.br |
| Substrate (Glutamate) | Increased concentration can drive synthesis | General usp.br |
| Product (GABA) | Potential feedback inhibition | General usp.br |
GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase, is the primary enzyme responsible for the catabolism of GABA. taylorandfrancis.com It catalyzes the transfer of the amino group from GABA to an α-keto acid acceptor, producing succinic semialdehyde and an amino acid. arizona.edumdpi.com The most common amino acceptor is α-ketoglutarate, which is converted to glutamate in the process, thereby linking GABA catabolism back to glutamate metabolism. nih.govarizona.edu
Molecular Mechanisms of gamma-Aminobutyric Acid Receptor Interaction in vitro and ex vivo
GABA exerts its physiological effects by binding to and activating specific receptors on the cell surface. There are three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C. nih.govyoutube.com GABA-A and GABA-C receptors are ionotropic, meaning they are ligand-gated ion channels. youtube.com Upon GABA binding, these receptors open a channel that is permeable to chloride ions (Cl-), leading to an influx of Cl- into the neuron. youtube.comnih.gov This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. youtube.comnih.gov In contrast, GABA-B receptors are metabotropic, G-protein coupled receptors (GPCRs). nih.govnih.gov Their activation initiates intracellular signaling cascades that, among other effects, lead to the opening of potassium channels, causing hyperpolarization through potassium efflux. nih.govyoutube.com
In vitro ligand binding studies are fundamental for characterizing the affinity and selectivity of compounds for different receptor subtypes. These studies typically use radiolabeled ligands to compete with unlabeled compounds for binding to receptors in preparations of cell membranes or recombinant receptors.
GABA-A Receptors: These are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ). arizona.edunih.gov The specific subunit composition determines the pharmacological properties of the receptor. The primary binding sites for GABA (the orthosteric sites) are located at the interface between the β+ and α- subunits. nih.gov Agonists like GABA and muscimol (B1676869) bind to this site to activate the receptor, while competitive antagonists like bicuculline (B1666979) bind to the same site to block activation. nih.gov The affinity of GABA for its binding sites on GABA-A receptors can vary depending on the receptor subtype and the presence of allosteric modulators.
GABA-B Receptors: These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. nih.gov The orthosteric ligand binding site, where GABA and other agonists or antagonists bind, is located in the extracellular "Venus flytrap" domain of the GABA-B1 subunit. nih.gov The GABA-B2 subunit is crucial for trafficking the receptor to the cell surface and for coupling to G-proteins. nih.gov Radioligand binding studies have been instrumental in identifying and characterizing compounds that act as agonists (e.g., baclofen) or antagonists at this site.
| Receptor Subtype | Ligand | Binding Site | Effect | Reference |
| GABA-A | GABA, Muscimol | Orthosteric (β+/α- interface) | Agonist (channel opening) | nih.gov |
| GABA-A | Bicuculline | Orthosteric (β+/α- interface) | Competitive Antagonist | nih.gov |
| GABA-B | GABA, Baclofen | Orthosteric (GABA-B1 subunit) | Agonist (G-protein activation) | nih.gov |
Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric (GABA-binding) site. wikipedia.org These modulators can enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the orthosteric ligand without activating the receptor themselves. nih.govresearchgate.net
The GABA-A receptor is a prominent target for a wide range of allosteric modulators, including clinically important drugs like benzodiazepines, barbiturates, neurosteroids, and certain anesthetics. wikipedia.orgnih.gov
Benzodiazepines bind at the interface between α and γ subunits and act as PAMs, increasing the frequency of channel opening in the presence of GABA. youtube.comwikipedia.org
Barbiturates bind at a different site within the transmembrane domain and increase the duration of channel opening. researchgate.netmdpi.com
Neurosteroids also have their own binding sites and can potently modulate receptor function. wikipedia.orgfrontiersin.org
GABA-B receptors can also be allosterically modulated. For instance, extracellular calcium ions (Ca2+) have been shown to act as positive allosteric modulators, enhancing the potency of GABA. nih.gov Small molecule PAMs for the GABA-B receptor have also been developed, which enhance the receptor's response to GABA only when and where it is physiologically released, offering a more nuanced modulation compared to direct agonists. nih.gov
Cellular Transport Mechanisms and Transporter Research in vitro
The action of GABA in the synaptic cleft is terminated not by enzymatic degradation, but by its removal through specific transport proteins known as GABA transporters (GATs). nih.govwikipedia.org These transporters are crucial for maintaining a low extracellular GABA concentration, which is necessary for precise inhibitory signaling and for preventing the desensitization of GABA receptors. d-nb.info
Four main types of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). wikipedia.orgd-nb.info These transporters are members of the solute carrier 6 (SLC6) family. arizona.edu They are located on the plasma membranes of both neurons and glial cells (astrocytes). nih.govwikipedia.org GATs function as symporters, coupling the transport of GABA across the membrane to the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions. nih.gov The generally accepted stoichiometry is the co-transport of two Na+ ions and one Cl- ion for every one molecule of GABA, a process that is electrogenic (results in a net influx of positive charge). nih.gov
In vitro studies using cell lines, primary neuronal or glial cultures, and reconstituted proteoliposomes have been essential for characterizing the kinetics and pharmacology of these transporters. nih.govd-nb.info These studies have determined key parameters such as the Michaelis-Menten constant (Km), which reflects the transporter's affinity for GABA. For instance, early studies with solubilized and reconstituted GATs from rat brain determined a Km value of approximately 2.5 µM for GABA, indicating a high-affinity transport system. nih.gov GAT1 and GAT3 are considered the major high-affinity GABA transporters in the brain. wikipedia.orgd-nb.info
| Transporter | Typical Location | Relative Affinity for GABA | Reference |
| GAT1 (SLC6A1) | Neurons and Astrocytes | High (Km ≈ 3-11 µM) | nih.govwikipedia.org |
| GAT2 (SLC6A13) | Low levels in brain (meninges), liver, kidney | High | wikipedia.orgd-nb.info |
| GAT3 (SLC6A11) | Primarily Astrocytes | High | wikipedia.orgd-nb.info |
| BGT1 (SLC6A12) | Low levels in brain (meninges), liver, kidney | Lower | d-nb.info |
Electrophysiological and Imaging Studies of GABAergic Transmission in Model Systems
The investigation of GABAergic transmission, the primary inhibitory system in the mature vertebrate central nervous system, heavily relies on electrophysiological and advanced imaging techniques. These methods provide insights into the function of GABA receptors and the dynamics of inhibitory neurotransmission.
Electrophysiological studies, such as patch-clamp recordings, have been fundamental in characterizing the properties of GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. nih.govwikipedia.org GABA-A receptors are ligand-gated chloride channels that, upon binding to GABA, typically open to allow an influx of chloride ions. wikipedia.orgnih.gov This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. nih.govwikipedia.org The electrophysiological properties of GABA-A receptors are complex and are determined by their subunit composition. nih.govphysiology.org Different combinations of subunits result in receptor subtypes with distinct kinetics, pharmacology, and localization, leading to varied forms of inhibition such as phasic (transient) and tonic (persistent) inhibition. nih.govnews-medical.net Phasic inhibition is typically mediated by synaptic GABA-A receptors, while tonic inhibition is mediated by extrasynaptic receptors that are sensitive to ambient concentrations of GABA. news-medical.net
Advanced imaging techniques have enabled the non-invasive in vivo study of the GABAergic system. Positron Emission Tomography (PET) has been instrumental in this area, with the development of radioligands that target the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov These PET tracers allow for the quantification and mapping of GABA-A receptor density in the brain, which is crucial for understanding its role in various neurological and psychiatric disorders. nih.gov Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are other powerful tools used to investigate the GABAergic system. nih.govhra.nhs.uk MRS, for instance, can measure the concentration of GABA in different brain regions, providing a direct assessment of the GABAergic tone. hra.nhs.ukarxiv.org Newer MRI techniques, such as chemical exchange saturation transfer (CEST), are being developed to improve the specificity of GABA detection and to differentiate it from other metabolites like glutamate. arxiv.org
Interactive Table: Electrophysiological Properties of Major GABA Receptor Types
| Receptor Type | Molecular Structure | Primary Mechanism of Action | Type of Inhibition |
|---|---|---|---|
| GABA-A | Ligand-gated chloride ion channel (ionotropic) | Increases chloride conductance, leading to hyperpolarization. wikipedia.orgnih.gov | Phasic and Tonic nih.govnews-medical.net |
| GABA-B | G-protein coupled receptor (metabotropic) | Activates potassium channels and inhibits calcium channels. nih.govarxiv.org | Slow and prolonged |
| GABA-C | Ligand-gated chloride ion channel (ionotropic), a subclass of GABA-A | Increases chloride conductance with distinct kinetics from GABA-A. nih.govwikipedia.org | Primarily tonic |
Proteomic and Metabolomic Investigations of GABAergic Systems
Proteomic and metabolomic approaches have significantly advanced our understanding of the molecular composition and metabolic pathways of GABAergic systems. These high-throughput techniques provide a comprehensive view of the proteins and metabolites that contribute to the function and regulation of GABAergic neurotransmission.
Proteomics, primarily using mass spectrometry, has been employed to identify the protein complexes associated with GABA receptors. youtube.comgithub.io Immunoaffinity purification followed by mass spectrometry has revealed that GABA-A receptors exist in complex with a large number of proteins. nih.govnih.gov These interacting proteins, or "interactomes," include not only the receptor subunits themselves but also scaffolding proteins, trafficking factors, and signaling molecules that regulate the receptor's life cycle, from its assembly and trafficking to its stabilization at the synapse and eventual degradation. nih.govnih.gov For example, proteomic studies have identified novel GABA-A receptor binding partners that are involved in protein phosphorylation, G-protein signaling, and cytoskeletal regulation. nih.gov The identification of these protein-protein interactions is crucial for understanding how the efficacy of inhibitory synapses is maintained and modulated. vu.nl Furthermore, mass spectrometry has been used to characterize post-translational modifications of GABA-A receptor subunits, such as phosphorylation, which can dynamically regulate receptor function. nih.gov
Metabolomics, often utilizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provides a snapshot of the metabolic state of GABAergic systems. researchgate.netacs.orgnih.govacs.org These studies have been instrumental in elucidating the GABA metabolic pathway, also known as the GABA shunt, which is a closed-loop process that synthesizes and degrades GABA. nih.gov The pathway begins with the conversion of glutamate to GABA by the enzyme glutamate decarboxylase. nih.gov Metabolomic analyses can quantify the levels of GABA, glutamate, and other related metabolites in various tissues, including the brain, serum, and even feces, offering insights into the interplay between central and peripheral GABAergic systems. nih.gov Alterations in the levels of these metabolites have been linked to a variety of neurological and psychiatric conditions, highlighting the importance of metabolic homeostasis in maintaining proper GABAergic function. mdpi.com For instance, studies have shown that disruptions in the glutamate/GABA ratio can be indicative of excitotoxicity and impaired neuroplasticity. mdpi.com
Interactive Table: Key Findings from Proteomic and Metabolomic Studies of GABAergic Systems
| Research Area | Key Findings | Techniques Used |
|---|---|---|
| Proteomics | Identification of 174 proteins in a stable complex with the GABA-A receptor α2 subunit, including novel binding partners. nih.gov | Immunoaffinity purification, Mass Spectrometry nih.gov |
| Characterization of the interactome of GABA-A receptors, revealing a network of proteins involved in receptor biogenesis and proteostasis. nih.gov | Quantitative immunoprecipitation-tandem mass spectrometry, SILAC nih.gov | |
| Identification of novel phosphorylation sites on GABA-A receptor β subunits in the mouse hippocampus. nih.gov | Blue native PAGE, Nano-LC-ESI-MS/MS nih.gov | |
| Metabolomics | Quantification of GABA, glutamate, and other neurotransmitters in brain, serum, and feces, revealing gut-brain axis connections. nih.gov | UHPLC-ESI-Q Exactive Mass Spectrometry nih.gov |
| Use of NMR spectroscopy to identify and quantify metabolites in living systems, providing a global picture of metabolic processes. acs.orgnih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy acs.orgnih.gov | |
| Association of altered GABA and other metabolite levels with neurological disorders. mdpi.com | High-performance liquid chromatography mdpi.com |
Advanced Applications As a Research Standard and Chemical Probe
Utilization as a Certified Reference Material in Analytical Method Development and Validation
gamma-Aminobutyric acid (GABA), the active component of gamma-Aminobutyric acid tartrate, is available as a certified reference material (CRM) from various pharmacopeias and chemical standard suppliers. sigmaaldrich.comusp.orglgcstandards.com These reference standards are crucial for the development and validation of analytical methods intended to quantify GABA in diverse matrices, including pharmaceutical formulations, food products, and biological samples. nih.govccsenet.org
The United States Pharmacopeia (USP) provides a GABA reference standard, which is intended for use in quality control tests and assays as specified in their compendia. sigmaaldrich.com Analytical standards are also available with certified purity, often determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com For instance, some commercially available analytical standards of GABA have a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com
The development of reliable analytical methods is essential for accurately determining the GABA content in various samples. A validated HPLC method for the simultaneous detection of GABA and glutamic acid in plant samples involves pre-column derivatization with dansyl chloride, which allows for sensitive and selective quantification. nih.govnih.gov The validation of such methods typically includes assessing parameters like linearity, precision, accuracy, and recovery to ensure the data generated is reliable. For example, one validated HPLC method demonstrated high precision and a high recovery rate for GABA quantification in various plant-based foods and medicinal plants. nih.govnih.gov
Table 1: Characteristics of a Validated HPLC Method for GABA Analysis
| Parameter | Result | Reference |
|---|---|---|
| Derivatization Agent | Dansyl chloride | nih.gov |
| Detection Method | HPLC with UV or Fluorescence Detection | ccsenet.org |
| Precision | High | nih.gov |
| Recovery Rate | High | nih.gov |
| Application | Quantification in plant foods and medicinal plants | nih.govnih.gov |
The use of a stable, well-characterized CRM like this compound is fundamental to establishing the accuracy and traceability of these analytical measurements. It serves as the benchmark against which unknown samples are compared, ensuring the validity of the results.
Application in Quality Control and Assurance of Related Chemical Entities
The quality control and assurance of chemical entities structurally or functionally related to GABA, often referred to as GABA analogs, rely on the availability of high-purity reference standards. sigmaaldrich.commdpi.com this compound, as a stable salt of GABA, can serve as a primary reference point in the quality assessment of these related compounds. GABA analogs are a class of drugs with structures similar to GABA that are used to treat various neurological conditions. sigmaaldrich.commdpi.com
During the synthesis and manufacturing of GABA analogs, impurities can arise. Analytical methods, such as HPLC, are developed and validated to separate and quantify the main compound from any related substances, including residual starting materials or by-products. researchgate.net The GABA reference standard is essential in these methods for peak identification and quantification of GABA-related impurities. For example, GABA is listed as a potential impurity in the manufacturing of Vigabatrin, another GABAergic compound. nih.gov
Furthermore, the stability of pharmaceutical products containing GABA or its analogs is a critical quality attribute. Stability studies are conducted under various environmental conditions to determine the shelf-life of the product. These studies involve the use of analytical methods that have been validated using a stable reference standard like this compound to monitor the potency of the active ingredient and the formation of degradation products over time.
Development of Radiolabeled or Isotopic Probes for Mechanistic Studies
The investigation of the mechanisms of action of GABAergic systems in the brain heavily relies on the use of radiolabeled and isotopic probes. nih.govnih.gov While direct radiolabeling of this compound is not commonly described, the principles of developing such probes are based on the GABA molecule itself. These probes are indispensable for in vitro and in vivo studies of GABA receptors, transporters, and metabolic enzymes.
Radiolabeled ligands for GABA receptors, such as [3H]muscimol and [3H]flunitrazepam, have been instrumental in characterizing the binding sites and pharmacology of GABAA receptors. lgcstandards.com More advanced techniques like Positron Emission Tomography (PET) utilize radiotracers to visualize and quantify GABA receptors in the living brain. For instance, new GABAB receptor agonists have been radiolabeled with Fluorine-18 (18F) to create potential PET radiotracers for studying these receptors in animal models. nih.gov These studies are crucial for understanding the role of the GABA system in neurological and psychiatric disorders.
Isotopically labeled GABA, for example with Deuterium (2H) or Carbon-13 (13C), is used in mechanistic studies of enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T). Kinetic isotope effect studies, which measure the effect of isotopic substitution on reaction rates, can provide detailed insights into the enzyme's catalytic mechanism.
Table 2: Examples of Radiolabeled and Isotopic Probes in GABA Research
| Probe Type | Example | Application | Reference |
|---|---|---|---|
| Radiolabeled Ligand | [3H]muscimol | GABAA receptor binding assays | lgcstandards.com |
| Radiolabeled Ligand | [3H]flunitrazepam | Benzodiazepine (B76468) site on GABAA receptor binding assays | lgcstandards.com |
| PET Radiotracer | 18F-labeled GABAB agonists | In vivo imaging of GABAB receptors | nih.gov |
| Isotopically Labeled | Deuterated GABA | Mechanistic studies of GABA-T | N/A |
The synthesis of these specialized probes often starts with a precursor molecule that can be chemically modified to introduce the radioisotope or stable isotope. A stable and pure starting material like this compound would be a suitable candidate for such synthetic routes.
Design of Affinity Reagents for Receptor Isolation and Characterization
The purification and characterization of GABA receptors are essential steps in understanding their structure and function. Affinity chromatography is a powerful technique used for the isolation of these receptors from complex biological mixtures like brain tissue extracts. nih.gov This method relies on the design of specific affinity reagents, which are molecules that can bind with high affinity and selectivity to the receptor of interest.
In the context of GABA receptors, affinity columns can be prepared by immobilizing a ligand that binds to the receptor onto a solid support matrix. For example, benzodiazepines, which bind to a specific site on the GABAA receptor, have been used as immobilized ligands to purify this receptor complex. nih.gov The solubilized receptor from brain membranes is passed through the column, where it binds to the immobilized ligand. After washing away unbound proteins, the purified receptor can be eluted.
While gamma-Aminobutyric acid itself has been used in these studies, more complex molecules designed as high-affinity ligands are often employed to enhance the efficiency of the purification. The development of such affinity reagents is a key area of research. For instance, potent ligands for GABAB receptors have been synthesized for affinity chromatography to facilitate the isolation and purification of the receptor's extracellular domain for structural studies. medchemexpress.com
The characterization of the purified receptor often involves techniques like SDS-polyacrylamide gel electrophoresis to determine the molecular weights of its subunits and radioligand binding assays to confirm its functionality. nih.gov These studies have been fundamental in elucidating the subunit composition of different GABA receptor subtypes.
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| gamma-Aminobutyric acid (GABA) | |
| This compound | |
| Glutamic acid | |
| Dansyl chloride | |
| Vigabatrin | |
| [3H]muscimol | |
| [3H]flunitrazepam | |
| Fluorine-18 (18F) | |
| GABA transaminase (GABA-T) |
Theoretical Exploration of Intermolecular Interactions and Biological Recognition
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding of ligands to their target receptors at an atomic level. These methods have been extensively applied to study the interactions of GABA and its analogues with GABA receptors.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For GABA receptors, docking studies have been instrumental in identifying key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. nih.gov For instance, studies on the GABAC receptor have shown that the orientation of GABA is primarily defined by salt bridges with arginine and glutamate (B1630785) residues in the binding site. nih.gov The binding energy of GABA to its receptor can also be calculated, providing a quantitative measure of the binding affinity. researchgate.net
Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov These simulations can reveal the stability of the binding pose predicted by docking and highlight the flexibility of both the ligand and the receptor. nih.govnih.gov MD simulations of GABA docked into the GABAC receptor have demonstrated the importance of specific residues, such as Arg104, for the stable binding of the neurotransmitter. nih.govresearchgate.net Simulations where Arg104 was mutated showed a significant disruption in GABA binding, confirming its critical role in receptor function. nih.govresearchgate.net Furthermore, MD simulations can elucidate the conformational changes that occur in the receptor upon ligand binding, which are essential for receptor activation and signaling. nih.gov
Structure-Activity Relationship (SAR) Studies of GABA Analogues and Derivatives in silico
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR studies, which utilize computational methods, have become indispensable in the rational design of new GABA receptor ligands. mdpi.comnih.gov These studies help in identifying the key chemical features, or pharmacophores, that are essential for a molecule to bind to and activate or inhibit a GABA receptor.
A variety of computational techniques are employed in in silico SAR studies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, for example, correlate the 3D properties of molecules with their biological activities to predict the activity of new compounds. nih.gov Pharmacophore modeling identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, and charged centers) that a molecule must possess to interact with a specific receptor. nih.gov
For GABA analogues, SAR studies have revealed the importance of several structural features for activity at GABA receptors. For instance, the presence of a lipophilic side chain and the stereochemistry of the amino acid backbone have been shown to be critical for the activity and selectivity of GABA uptake inhibitors. nih.gov A study on a series of β-amino acids with lipophilic diaromatic side chains identified compounds with significant selectivity for the mGAT2 GABA transporter subtype. nih.gov
In the context of GABAB receptor agonists, computational studies combining docking and QSAR have suggested that the activity is influenced by the molecule's shape, size, and electronic properties, as well as its interaction energy with specific residues in the receptor. nih.gov Such models not only help in understanding the SAR of existing compounds but also enable the in silico design of new, potentially more potent and selective, ligands. mdpi.comnih.gov
Theoretical Models of Blood-Brain Barrier Permeation for Small Molecules
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances while allowing the passage of essential nutrients. nih.govnih.gov For centrally acting drugs like GABA agonists to be effective, they must be able to cross this barrier. nih.gov Theoretical and computational models have become increasingly important in predicting the BBB permeability of small molecules, thereby guiding the design of new drugs with improved brain penetration. nih.govacs.orgnih.gov
Several in silico models have been developed to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). mdpi.comarxiv.orgarxiv.org These models typically use a combination of molecular descriptors, such as:
Lipophilicity: Generally, a higher lipophilicity favors passive diffusion across the BBB. nih.gov
Molecular Weight: Smaller molecules tend to cross the BBB more readily. mdpi.com
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. nih.gov
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can influence permeability. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict logBB based on these and other descriptors. mdpi.com Machine learning approaches, such as artificial neural networks (ANNs), have also been employed to create predictive models for BBB permeability. researchgate.net These models can capture complex, non-linear relationships between molecular properties and brain penetration.
It is important to note that passive diffusion is not the only mechanism by which molecules cross the BBB. acs.org Active transport systems, including influx transporters for nutrients and efflux transporters like P-glycoprotein (P-gp) that pump drugs out of the brain, play a crucial role. nih.gov More sophisticated in silico models are being developed to account for these active transport processes. researchgate.net
For gamma-aminobutyric acid tartrate, its ability to cross the BBB would be a critical determinant of its central activity. The inherent polarity of both GABA and tartaric acid would suggest limited passive diffusion. However, the presence of specific transporters for amino acids could potentially facilitate its entry into the brain. Theoretical models that consider both passive permeability and active transport would be essential for accurately predicting the brain uptake of this compound.
Table 1: Key Molecular Descriptors Influencing Blood-Brain Barrier Permeability
| Descriptor | General Trend for Increased Permeability | Rationale |
| Lipophilicity (logP) | Increase | Facilitates partitioning into and diffusion across lipid membranes of the BBB. nih.gov |
| Molecular Weight (MW) | Decrease | Smaller molecules can more easily pass through the tight junctions and membranes of the BBB. mdpi.com |
| Polar Surface Area (PSA) | Decrease | A lower polar surface area reduces the desolvation penalty for entering the nonpolar lipid environment of the BBB. nih.gov |
| Hydrogen Bond Donors | Decrease | Fewer hydrogen bond donors reduce the interaction with water, facilitating entry into the lipid membrane. mdpi.com |
| Hydrogen Bond Acceptors | Decrease | Fewer hydrogen bond acceptors reduce the interaction with water, facilitating entry into the lipid membrane. mdpi.com |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux transporter that actively removes substrates from the brain, reducing their concentration. nih.gov |
Biophysical Characterization of Binding Energetics
Understanding the thermodynamic driving forces behind ligand-receptor interactions is crucial for a complete picture of molecular recognition. nih.gov Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the energetics of binding, including affinity, stoichiometry, enthalpy, and entropy. biorxiv.orgnih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.comwikipedia.org By titrating a ligand into a solution containing the receptor, a complete thermodynamic profile of the interaction can be obtained from a single experiment. nih.gov This includes:
Binding Affinity (KD): A measure of how tightly the ligand binds to the receptor.
Stoichiometry (n): The number of ligand molecules that bind to each receptor molecule.
Enthalpy (ΔH): The change in heat content of the system upon binding.
Entropy (ΔS): The change in disorder of the system upon binding.
These parameters provide insights into the nature of the binding forces. For example, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can indicate the release of ordered water molecules from the binding interface. nih.gov Studies on GABAA receptors have utilized ITC to characterize the binding of various modulators. researchgate.net
Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time and without the need for labels. nih.govyoutube.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the binding of the other molecule (the analyte) from a solution flowing over the surface is detected as a change in the refractive index. nih.gov SPR can determine:
Binding Affinity (KD)
Association Rate Constant (kon): The rate at which the ligand and receptor form a complex.
Dissociation Rate Constant (koff): The rate at which the complex breaks apart.
SPR has been widely used to characterize the interactions of ligands with various receptors, including G protein-coupled receptors (GPCRs), which include the GABAB receptor. nih.gov
For this compound, biophysical characterization would be invaluable. ITC could precisely determine the thermodynamic signature of its interaction with GABA receptors, revealing how the tartrate counter-ion affects the binding enthalpy and entropy. SPR could provide detailed kinetic information, elucidating the rates of association and dissociation of the compound from the receptor. These data, when combined with computational modeling, would offer a comprehensive understanding of the molecular basis of this compound's biological activity.
Table 2: Comparison of Biophysical Techniques for Studying Binding Energetics
| Technique | Principle | Key Parameters Measured | Advantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. malvernpanalytical.comwikipedia.org | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). nih.gov | Provides a complete thermodynamic profile in a single experiment; label-free. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. nih.gov | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff). youtube.com | Real-time analysis of binding kinetics; label-free; high sensitivity. youtube.comnih.gov |
Future Research Trajectories and Methodological Innovations
Development of Novel Biosynthetic Routes for Enhanced Purity and Yield
The demand for high-purity GABA for research and potential therapeutic applications has spurred the development of innovative biosynthetic production methods. nih.govrsc.org While chemical synthesis can produce high-purity GABA, it often involves harsh conditions, high costs, and environmental concerns, making it unsuitable for many applications. nih.govnih.gov Consequently, microbial fermentation has emerged as a preferred, safer, and more environmentally friendly alternative. nih.govmdpi.com
Researchers are increasingly turning to metabolic engineering and synthetic biology to optimize GABA production in various microorganisms, including Escherichia coli, Corynebacterium glutamicum, and various lactic acid bacteria (LAB). nih.govnih.govresearchgate.net These strategies aim to enhance the yield and purity of GABA by manipulating the metabolic pathways of these organisms. nih.gov Key approaches include:
Overexpression of Glutamate (B1630785) Decarboxylase (GAD): The enzyme GAD is central to GABA synthesis, catalyzing the conversion of glutamate to GABA. nih.govgraphyonline.com Genetic engineering techniques are used to increase the expression of the GAD-encoding gene, thereby boosting GABA production. nih.gov
Pathway Engineering: This involves modifying the microorganism's metabolic network to direct more precursors towards GABA synthesis. researchgate.net For example, shutting down competing metabolic pathways can significantly increase the final GABA titer. nih.gov One study achieved a GABA yield of 12.54 g/L by engineering C. glutamicum with a mutant GAD and genes from E. coli. researchgate.net
Advanced Spectroscopic Techniques for in situ Monitoring of Biological Interactions
Understanding the real-time dynamics of GABA in the brain is crucial for elucidating its role in neural circuits. Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful, non-invasive technique for the direct in vivo detection of GABA in the brain. nih.govox.ac.uknih.gov
MRS allows researchers to measure the concentration of various metabolites, including GABA, within a specific region of the brain. nih.govox.ac.uk While the concentration of GABA in the brain is relatively low, specialized MRS techniques, such as J-difference editing (e.g., MEGA-PRESS), have been developed to isolate the GABA signal from other overlapping signals in the MR spectrum. nih.govohbmbrainmappingblog.com These methods exploit the coupling between different spins within the GABA molecule to selectively detect its signal. nih.gov
In preclinical models, MRS is used to study changes in GABA levels associated with various physiological and pathological conditions. nih.gov For example, studies have used MRS to investigate the role of GABA in motor-cortical plasticity and to assess how GABA levels are modulated by protocols designed to induce changes in synaptic strength. ox.ac.uk The ability to non-invasively monitor GABA concentrations over time provides a unique window into the dynamic nature of the GABAergic system. nih.gov However, it is important to note that the GABA signal measured by standard editing techniques can be contaminated by signals from other molecules, leading to what is often referred to as "GABA+". ohbmbrainmappingblog.com
Integration of Omics Data for Systems-Level Understanding of GABAergic Networks
The complexity of the GABAergic system, which involves a vast network of neurons, receptors, and metabolic pathways, necessitates a holistic approach to its study. graphyonline.comgraphyonline.com The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving a systems-level understanding of GABAergic networks. nih.govfrontiersin.org
By combining different layers of biological information, researchers can construct comprehensive models of how GABAergic signaling is regulated and how it contributes to brain function. youtube.commdpi.com For instance, a multi-omics analysis of traumatic brainstem injury in rats revealed significant alterations in genes, proteins, and metabolites related to GABAergic signaling. nih.gov This integrated approach helped to identify the inhibition of GABA receptors and transporters as a key consequence of the injury. nih.gov
Network-based approaches are particularly useful for visualizing and analyzing the complex interactions within multi-omics datasets. nih.govyoutube.com These methods can reveal correlations between different biological features, such as the relationship between the expression of specific genes and the levels of particular metabolites in the GABA pathway. youtube.com This systems-level perspective is essential for identifying key nodes and pathways within the GABAergic network that could be targeted for future research.
Exploration of Novel Modulators and Inhibitors of GABA Metabolism for Research Tool Development
The development of novel pharmacological tools is essential for probing the function of the GABAergic system. ku.dk Researchers are actively exploring new modulators and inhibitors of GABA metabolism and signaling to serve as highly specific research probes. acs.orgnih.gov These tools allow for the precise manipulation of GABAergic activity, enabling a more detailed investigation of its role in various physiological processes.
GABA receptors, particularly the GABA-A receptor subtype, are a major focus for the development of new modulators. nih.govnih.gov These receptors have multiple allosteric binding sites where different molecules can act to either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to GABA. nih.gov Examples of compound classes that modulate GABA-A receptors include:
Benzodiazepines: These are well-known PAMs that increase the frequency of the GABA-A receptor channel opening. drugbank.com
Barbiturates: These PAMs act at a different site to prolong the duration of channel opening. drugbank.com
Neurosteroids: This class includes both PAMs and NAMs that bind to distinct sites on the receptor. nih.gov
The development of subunit-selective modulators is a particularly promising area of research. ku.dknih.gov Given that GABA-A receptors are composed of different subunit combinations, which vary in their distribution and function throughout the brain, subunit-selective compounds could provide more targeted ways to study specific GABAergic circuits. ku.dk Additionally, novel inhibitors of GABA transporters (GATs) are being synthesized to investigate the role of GABA reuptake in terminating inhibitory signaling. acs.org
Design of Targeted Delivery Systems for in vitro and ex vivo Research Applications
To effectively study the effects of GABA and its modulators on specific cells and tissues, researchers are developing targeted delivery systems for use in in vitro (cell culture) and ex vivo (tissue slice) preparations. These systems aim to deliver compounds to their site of action with high precision, which is crucial for interpreting experimental results.
For in vitro studies, various techniques are employed to introduce GABA or related compounds into cell cultures. nih.gov For example, researchers can transfect neurons with genetically encoded sensors or receptors to visualize and manipulate GABAergic signaling with high spatial and temporal resolution. nih.govnih.gov The use of fluorogen-activating peptides (FAPs) genetically inserted into GABA-A receptors allows for real-time tracking of receptor trafficking and localization in living neurons. nih.gov This provides a powerful tool to study how receptor dynamics are altered in response to various stimuli. nih.gov
In ex vivo research, which often utilizes brain slices, targeted delivery is essential for studying specific neural circuits. youtube.com The patch-clamp technique allows for the direct application of substances to a single neuron and the recording of its electrical activity. youtube.com This method can be used to study the effects of GABA on individual ion channels and to differentiate between synaptic and extrasynaptic GABA receptors. youtube.com Furthermore, novel methods are being developed to isolate specific components of the GABAergic synapse, such as inhibitory synaptic vesicles, for detailed biochemical and functional analysis. nih.gov The development of these sophisticated delivery and analysis techniques is providing unprecedented insights into the molecular machinery of GABAergic neurotransmission.
Chemical Compounds Mentioned
Q & A
Q. What experimental approaches are optimal for quantifying GABA-T synthesis efficiency in microbial fermentation systems?
Methodological considerations include:
- Substrate specificity : Use monosodium glutamate (MSG) as a precursor in Lactobacillus spp. fermentation, monitoring pH and temperature to maximize glutamate decarboxylase (GAD) activity .
- Analytical validation : Employ HPLC or LC-MS for precise quantification of GABA-T, with calibration against synthetic standards to account for matrix effects .
- Kinetic modeling : Track time-dependent GABA accumulation under controlled oxygen levels (e.g., hypoxia) to assess metabolic flux .
Q. How does GABA-T contribute to pH homeostasis in plant cells under abiotic stress?
Key mechanisms involve:
- Cytosolic acidification : Stressors like hypoxia or salinity trigger Ca²⁺/calmodulin-dependent GAD activation, converting glutamate to GABA while consuming protons .
- Metabolic cross-talk : GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) link GABA metabolism to the TCA cycle, balancing cellular redox states .
- Experimental validation : Use in vivo ¹⁵N NMR spectroscopy or fluorescent pH probes (e.g., BCECF-AM) to correlate GABA accumulation with cytosolic pH shifts .
Q. What are reliable methods for distinguishing GABA-T from structurally similar compounds in biological matrices?
- Chromatographic separation : Pair reverse-phase HPLC with pre-column derivatization (e.g., dansyl chloride) to enhance resolution .
- Enzymatic specificity assays : Combine GAD inhibitors (e.g., 3-mercaptopropionic acid) with knockout microbial strains to isolate GABA-T contributions .
Advanced Research Questions
Q. How can contradictory data on GABA-T receptor interactions in cross-species models be resolved?
- Species-specific receptor isoforms : Compare GABAₐ and GABAB receptor binding affinities using radioligand assays (e.g., [³H]-GABA displacement in mammalian vs. plant membranes) .
- Confounding variables : Control for endogenous GABA levels in neural tissue by using GABA-transaminase inhibitors (e.g., vigabatrin) to isolate exogenous GABA-T effects .
Q. What experimental designs address the dual role of GABA-T in neurotransmission and stress mitigation?
- Interdisciplinary models : Use Arabidopsis thaliana mutants with disrupted GABA-T genes to study systemic stress responses, then cross-validate findings in murine neurophysiology models .
- Multi-omics integration : Combine transcriptomic (e.g., GAD isoform expression) and metabolomic data (e.g., GABA/glutamate ratios) to map signaling networks .
Q. Why do in vitro and in vivo studies show disparities in GABA-T bioavailability?
- Compartmentalization barriers : Mitochondrial GABA-T activity in vivo may limit cytosolic GABA accumulation compared to cell-free systems .
- Microbiome interactions : In animal models, gut microbiota (e.g., Lactobacillus plantarum) can metabolize GABA-T independently, confounding bioavailability metrics .
Q. How can researchers optimize GABA-T delivery systems for neuropharmacological studies?
- Chemical prodrugs : Synthesize GABA-T conjugates (e.g., pamoic acid derivatives) to enhance blood-brain barrier permeability, validated via in silico docking simulations .
- Microencapsulation : Use alginate-chitosan matrices to protect GABA-T from gastric degradation, with in vitro release kinetics monitored via fluorescence spectroscopy .
Methodological Challenges and Solutions
Addressing variability in GABA-T detection across plant and animal tissues:
- Standardized extraction protocols : For plants, homogenize tissue in sulfosalicylic acid to precipitate proteins; for neural tissue, use ice-cold methanol to preserve labile GABA-T .
- Inter-laboratory calibration : Share reference samples (e.g., NIST-certified GABA standards) to harmonize quantification .
Resolving discrepancies in GABA-T’s role as a neurotransmitter vs. osmoprotectant:
- Temporal resolution : Use rapid-freeze clamp techniques to capture GABA-T dynamics during acute stress (e.g., insect herbivory in plants) vs. chronic neurotransmission .
- Genetic knockdowns : CRISPR-Cas9 editing of GABA-T genes in model organisms (e.g., Drosophila) can isolate neurophysiological vs. metabolic phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
